molecular formula C18H18Cl2N2O3 B4598172 2,3-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

2,3-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

Cat. No.: B4598172
M. Wt: 381.2 g/mol
InChI Key: VKCBCVCTPRKUKE-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a useful research compound. Its molecular formula is C18H18Cl2N2O3 and its molecular weight is 381.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.0694478 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition :

    • Research on acrylamide derivatives, including compounds like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, has shown their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds exhibit mixed-type inhibition properties and adhere to the Langmuir adsorption isotherm, suggesting potential applications in protecting metal surfaces in industrial settings (Abu-Rayyan et al., 2022).
  • Molecular Structural Analysis :

    • Studies on compounds like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide have provided insights into their molecular structures through X-ray diffraction and DFT calculations. These findings are significant for understanding the chemical and physical properties of such compounds, which can be crucial for designing new materials and drugs (Demir et al., 2015).
  • Dopamine D3 Receptor Affinity :

    • Research on benzamide derivatives, including those with 2,3-dichlorophenyl components, has identified compounds with moderate affinity for dopamine D3 receptors. These findings are relevant for developing new therapeutic agents targeting neurological disorders (Leopoldo et al., 2002).
  • Bioanalytical Method Development :

    • Studies on analogues of glyburide, a sulfonylurea drug, have led to the development of bioanalytical methods for quantifying such compounds in biological matrices. This research contributes to the pharmacokinetic evaluation of drugs and their metabolites, aiding in drug development and therapeutic monitoring (Zalavadia, 2016).
  • Mild Steel Acidic Corrosion Inhibition :

    • N-Phenyl-benzamide derivatives have been studied for their role in inhibiting the acidic corrosion of mild steel. These compounds show high inhibition efficiency and adhere to the Langmuir adsorption isotherm, highlighting their potential in corrosion protection applications (Mishra et al., 2018).

Properties

IUPAC Name

2,3-dichloro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3/c1-10(2)17(23)22-14-8-7-11(9-15(14)25-3)21-18(24)12-5-4-6-13(19)16(12)20/h4-10H,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCBCVCTPRKUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.